5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
Brand Name:
Vulcanchem
CAS No.:
17014-57-2
VCID:
VC21020180
InChI:
InChI=1S/C18H17NO5/c1-4-22-15-12-13(16-18(17(15)21-3)24-9-23-16)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3
SMILES:
CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC
Molecular Formula:
C18H17NO5
Molecular Weight:
327.3 g/mol
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
CAS No.: 17014-57-2
Cat. No.: VC21020180
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17014-57-2 |
|---|---|
| Molecular Formula | C18H17NO5 |
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | 5-ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
| Standard InChI | InChI=1S/C18H17NO5/c1-4-22-15-12-13(16-18(17(15)21-3)24-9-23-16)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3 |
| Standard InChI Key | YRNADDIAILOGCE-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC |
| Canonical SMILES | CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator